1-(5-Methyl-4-phenylfuran-2-YL)ethanone

Description

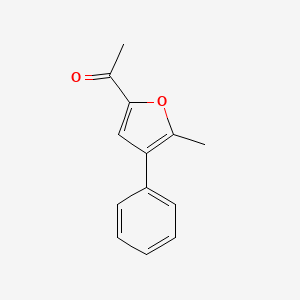

1-(5-Methyl-4-phenylfuran-2-yl)ethanone is an organic compound featuring a furan ring substituted with a methyl group at the 5-position and a phenyl group at the 4-position, coupled with an acetyl (ethanone) moiety at the 2-position. The furan core contributes to aromaticity and electron-rich characteristics, while the phenyl and methyl substituents influence steric and electronic interactions. Such compounds are typically synthesized via Friedel-Crafts acylation or similar methods, with applications in pharmaceuticals, agrochemicals, or fragrance industries due to their bioactive or aromatic profiles .

Properties

CAS No. |

147031-04-7 |

|---|---|

Molecular Formula |

C13H12O2 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

1-(5-methyl-4-phenylfuran-2-yl)ethanone |

InChI |

InChI=1S/C13H12O2/c1-9(14)13-8-12(10(2)15-13)11-6-4-3-5-7-11/h3-8H,1-2H3 |

InChI Key |

UMXUMEUOAVLFHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(5-Methyl-2-furanyl)ethanone (CAS 1193-79-9)

1-(3-Methyl-benzofuran-2-yl)ethanone (CAS 23911-56-0)

- Structure : Benzofuran fused ring system instead of a substituted furan.

- Molecular Formula : C₁₀H₁₀O₂ (MW: 162.19 g/mol).

- Properties: The fused benzene ring enhances stability and UV absorption. Used in perfumery for its floral notes, contrasting with the target compound’s simpler furan backbone .

Chlorinated Ethanone Derivatives

- Examples: [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7).

- Structure : Chlorine and hydroxyl substituents on the phenyl ring.

- Molecular Formula : C₉H₉ClO₃ (MW: 200.62 g/mol).

- The target compound’s lack of halogens may reduce toxicity and improve metabolic stability .

Physicochemical Properties

*Estimated based on structural analogs.

Stability and Reactivity

- Photodegradation : Benzofuran derivatives (e.g., CAS 23911-56-0) may undergo faster photodegradation due to extended conjugation, whereas the target’s simpler structure could offer better light stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.